molecular formula C7H16O B1585438 4-Methyl-1-hexanol CAS No. 818-49-5

4-Methyl-1-hexanol

Cat. No.: B1585438
CAS No.: 818-49-5
M. Wt: 116.2 g/mol
InChI Key: YNPVNLWKVZZBTM-UHFFFAOYSA-N
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Description

4-Methyl-1-hexanol is an organic compound with the chemical formula C7H16O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in a hexane chain. This compound is a colorless liquid with a characteristic odor similar to other alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1-hexanol can be synthesized through various methods. One common method involves the reduction of 4-methyl-1-hexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of alkenes followed by hydrogenation. This method is efficient and allows for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-hexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products:

    Oxidation: 4-Methylhexanoic acid

    Reduction: 4-Methylhexane

    Substitution: Various substituted hexane derivatives

Scientific Research Applications

4-Methyl-1-hexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-hexanol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of aldehydes and acids .

Comparison with Similar Compounds

  • 1-Hexanol
  • 2-Hexanol
  • 3-Hexanol
  • 4-Methyl-2-hexanol

Comparison: 4-Methyl-1-hexanol is unique due to the presence of a methyl group at the fourth position of the hexane chain. This structural feature influences its physical and chemical properties, such as boiling point and reactivity. Compared to other hexanols, this compound has a higher boiling point and different reactivity patterns due to the steric and electronic effects of the methyl group .

Properties

IUPAC Name

4-methylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPVNLWKVZZBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862424
Record name 4-Methylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

818-49-5
Record name 1-Hexanol, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-hexanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Methyl-1-hexanol biosynthesized in plants?

A: While the exact biosynthetic pathway of this compound remains unclear, research suggests its production occurs in the petal tissue of certain plants, specifically Nicotiana sylvestris. The compound is believed to be synthesized and then subsequently volatilized from these tissues. [] Further research is needed to fully elucidate the specific enzymes and intermediates involved in this biosynthetic pathway.

Q2: What are the potential applications of understanding this compound biosynthesis?

A2: A deeper understanding of how this compound is biosynthesized could open doors to several applications:

  • Metabolic Engineering: By identifying the genes and enzymes involved, researchers could potentially engineer microorganisms or plants to produce this compound on a larger scale for industrial uses. []

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